molecular formula C12H17NO5Si B1305303 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate CAS No. 80149-80-0

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Cat. No. B1305303
CAS RN: 80149-80-0
M. Wt: 283.35 g/mol
InChI Key: ZAQWGGKIMQIVGM-UHFFFAOYSA-N
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Description

Kinetics and Mechanism of Anilinolysis of Aryl 4-Nitrophenyl Carbonates

The study of the reactions between anilines and various aryl 4-nitrophenyl carbonates, including 4-nitrophenyl, 4-methylphenyl, and 4-chlorophenyl 4-nitrophenyl carbonates, reveals insights into the kinetics and mechanisms involved. The reactions were observed in a 44 wt% ethanol-water solution at 25.0 degrees Celsius. The linear relationship between the observed rate constant (k(obsd)) and the concentration of amine suggests a consistent reaction rate independent of pH. The Brønsted-type plots, which relate the logarithm of the rate constant (log k(N)) to the pKa of the conjugate acids of anilines, show varying slopes for different carbonates, indicating different mechanisms. For BNPC, the slope suggests a possible concerted mechanism, while MPNPC and ClPNPC are consistent with a stepwise mechanism involving a zwitterionic tetrahedral intermediate .

Synthesis and Structural Analysis of N-2-(Trimethylsilyl)ethyl-N-nitrosocarbamates

The synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates is reported, with these compounds serving as precursors to secondary N-nitrosocarbamate anions. X-ray structural studies and DFT calculations reveal that the N-nitrosocarbamate core has a nearly planar geometry, with a specific orientation at the N-N bond. The structural analysis provides a deeper understanding of the preferred geometries for related structures, such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoamides. The desilylation reactions, which are influenced by the solvent and fluoride concentration, are crucial for the release of the secondary N-nitrosocarbamate anions .

Physical and Chemical Properties Analysis

While the provided data does not directly discuss the physical and chemical properties of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate, we can infer from the related studies that the compound would exhibit properties consistent with aryl carbonates and silyl-protected groups. The stability in various solvents, reactivity with nucleophiles such as anilines, and the influence of substituents on the aromatic ring are all factors that would be relevant to its physical and chemical behavior. The desilylation reactions highlighted in the synthesis of N-nitrosocarbamates suggest that the silyl group could be removed under certain conditions, which would be an important consideration for the compound's reactivity and applications .

Safety and Hazards

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given its role as a protecting group in synthetic chemistry, future research may explore new synthetic applications and methods for this compound .

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis . It interacts with enzymes such as proteases and esterases, which can cleave the carbonate group, releasing the protected amine . This interaction is crucial for the selective protection and deprotection of functional groups in complex biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and alterations in gene expression patterns. These effects are essential for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It binds to specific sites on enzymes, altering their activity and leading to changes in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can affect the levels of metabolites and influence the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for the compound’s role in regulating biochemical processes and cellular function.

properties

IUPAC Name

(4-nitrophenyl) 2-trimethylsilylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWGGKIMQIVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230093
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80149-80-0
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80149-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080149800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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